Chrysomycin B

Antimicrobial resistance Gram-positive pathogens MIC determination

Chrysomycin B (CAS 83852-56-6) is the definitive 8-methyl-substituted benzonaphthopyranone comparator for structure–activity relationship (SAR) studies. Unlike chrysomycin A, its 8-methyl (vs. 8-vinyl) chromophore produces markedly different antimicrobial potency profiles and an opposing response to 4′-acetylation—acetylation reinforces chrysomycin B cytotoxicity while attenuating chrysomycin A. This unique SAR divergence makes it the preferred scaffold for medicinal chemistry campaigns optimizing antitumor activity through 4′-position derivatization. Procure as an authentic reference standard for biosynthetic gene cluster engineering and dereplication workflows targeting novel gilvocarcin analogs.

Molecular Formula C27H28O9
Molecular Weight 496.5 g/mol
CAS No. 83852-56-6
Cat. No. B014802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysomycin B
CAS83852-56-6
SynonymsAlbacarcin M; Virenomycin M
Molecular FormulaC27H28O9
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O
InChIInChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3
InChIKeyBJPYMDSMDBCKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow crystals

Structure & Identifiers


Interactive Chemical Structure Model





Chrysomycin B (CAS 83852-56-6): Procurement-Relevant Structural Identity and Compound Class Characterization for Research Selection


Chrysomycin B (CAS 83852-56-6, synonyms Albacarcin M, Virenomycin M) is a C-glycoside polyketide antibiotic belonging to the benzonaphthopyranone (gilvocarcin) class, isolated from Streptomyces species including S. albaduncus [1]. The compound features a molecular formula of C27H28O9 and molecular weight of 496.5 Da . It is structurally distinguished from its major analog chrysomycin A solely by the presence of a methyl substituent at the 8-position of the chromophore, rather than a vinyl group [2]. Chrysomycin B acts as an inhibitor of human topoisomerase II catalytic activity and causes DNA damage in A549 lung adenocarcinoma cells [3].

Why Chrysomycin B (CAS 83852-56-6) Cannot Be Interchanged with Chrysomycin A or Gilvocarcin Analogs: Key Differential Considerations for Procurement Decisions


Despite sharing a common benzonaphthopyranone chromophore scaffold, the gilvocarcin-class compounds exhibit substitution-dependent functional divergence that precludes interchangeable use in research applications. The single structural difference between chrysomycin B (8-methyl) and chrysomycin A (8-vinyl) produces differential antimicrobial potency profiles against drug-resistant Gram-positive pathogens [1]. Furthermore, acetylation at the 4'-position yields opposing effects on cytotoxicity between the two analogs—reinforcing activity in chrysomycin B while attenuating activity in chrysomycin A [2]. The chrysomycin biosynthetic gene cluster also contains unique monooxygenase homologues (ChryOII, ChryOIII, ChryOIV orthologs) that functionally complement distinct gilvocarcin mutants, demonstrating that these compounds arise from non-identical enzymatic tailoring pathways [3]. These quantitative and mechanistic divergences establish that compound selection must be guided by specific experimental objectives rather than class-level assumptions.

Chrysomycin B (CAS 83852-56-6) Quantitative Differentiation Evidence: Head-to-Head Activity Comparisons Against Key Analogs


Antimicrobial Potency Differential: Chrysomycin B Versus Chrysomycin A Against MRSA and VRE

In a direct head-to-head comparison of 4′-acetylated derivatives, 4′-acetyl-chrysomycin B demonstrated substantially attenuated antimicrobial activity relative to 4′-acetyl-chrysomycin A against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This differential potency is attributable to the 8-methyl versus 8-vinyl substitution pattern [1].

Antimicrobial resistance Gram-positive pathogens MIC determination

Divergent Cytotoxicity Response to 4′-Acetylation: Chrysomycin B Versus Chrysomycin A in Cancer Cell Lines

Acetylation at the 4′-position produces opposite effects on cytotoxic potency between chrysomycin A and chrysomycin B. This differential modification response constitutes a critical selection criterion for medicinal chemistry optimization programs [1].

Antitumor activity Cytotoxicity Structural modification

Spectral Identity and Structural Assignment: Chrysomycin B Equivalence to Gilvocarcin M

Spectrophotometric analysis establishes that chrysomycin B exhibits an absorption spectrum identical to that of gilvocarcin M (also designated 2064B), confirming their shared 8-methyl chromophore substitution pattern. This identity provides a critical dereplication reference for natural product screening programs [1].

Natural product dereplication Spectroscopic characterization Structural confirmation

Biosynthetic Gene Cluster Distinction: Chrysomycin Monooxygenase Homologues Functionally Complement Specific Gilvocarcin Mutants

Cross-complementation experiments demonstrate that the chrysomycin biosynthetic gene cluster contains monooxygenase homologues (ChryOII, ChryOIII, ChryOIV orthologs) capable of complementing specific gilvocarcin mutants deficient in the corresponding GilOII, GilOIII, and GilOIV oxygenases [1]. This establishes functional conservation of enzymatic tailoring steps while revealing distinct genetic architecture between the two pathways.

Combinatorial biosynthesis Gene cluster engineering Natural product diversification

Cytotoxic Potency Ranking: Chrysomycin B Displays Reduced Activity Relative to Vinyl Analogue Chrysomycin A

Multiple vendor technical datasheets and published characterizations consistently report that chrysomycin B exhibits lower cytotoxic and antitumor potency than its 8-vinyl analogue chrysomycin A, while retaining measurable topoisomerase II inhibitory activity [1]. This potency differential is attributed to the 8-methyl versus 8-vinyl substitution.

Anticancer screening Topoisomerase II inhibition Potency comparison

Topoisomerase II Inhibition: Chrysomycin B Retains Catalytic Inhibitory Activity Despite Reduced Cytotoxic Potency

Chrysomycin B functions as an inhibitor of the catalytic activity of human topoisomerase II and induces DNA damage in A549 human lung adenocarcinoma cells [1]. This mechanism is shared across the gilvocarcin class, including chrysomycin A and gilvocarcin V, though the methyl substitution at position 8 modulates the potency of this effect .

Topoisomerase inhibition DNA damage Mechanism of action

Chrysomycin B (CAS 83852-56-6): Evidence-Backed Research and Industrial Application Scenarios


Structure-Activity Relationship Studies of 8-Position Substitution Effects in Gilvocarcin-Class Antitumor Agents

Chrysomycin B serves as the definitive 8-methyl-substituted comparator for SAR investigations examining how vinyl versus methyl substitution at the chromophore 8-position modulates antitumor potency, topoisomerase II inhibition, and DNA binding. The consistent finding that chrysomycin B exhibits reduced cytotoxic activity relative to chrysomycin A provides a quantitative benchmark for assessing the contribution of the vinyl moiety to biological activity [1]. This application is directly supported by the potency differential established in Section 3, Evidence Item 5.

Chemical Modification Programs Targeting 4′-Acetylation for Enhanced Antitumor Activity

Based on the evidence that 4′-acetylation produces opposing effects on chrysomycin A versus chrysomycin B—reinforcing the cytotoxicity of chrysomycin B while attenuating that of chrysomycin A—chrysomycin B is the preferred parent scaffold for medicinal chemistry campaigns seeking to optimize antitumor potency through 4′-position derivatization [2]. This directional SAR divergence, documented in Section 3, Evidence Item 2, establishes chrysomycin B as a uniquely positioned starting material for this specific modification strategy.

Combinatorial Biosynthesis and Gene Cluster Engineering of Gilvocarcin-Class Polyketides

The validated chrysomycin biosynthetic gene cluster, which harbors monooxygenase homologues (ChryOII, ChryOIII, ChryOIV) capable of cross-complementing specific gilvocarcin oxygenase mutants, provides a characterized genetic platform for generating novel gilvocarcin-class analogs through pathway engineering [3]. Procurement of chrysomycin B as an authentic reference standard supports dereplication, yield optimization, and structural confirmation in biosynthetic engineering workflows. This application derives from the cross-complementation evidence presented in Section 3, Evidence Item 4.

Antimicrobial Screening Controls and Gram-Positive Antibacterial SAR Studies

Chrysomycin B, particularly as its 4′-acetylated derivative, exhibits attenuated antimicrobial activity against MRSA and VRE (MIC = 2 to >64 μg mL⁻¹) relative to the corresponding chrysomycin A derivative (MIC = 0.5–2 μg mL⁻¹) [4]. This differential makes chrysomycin B suitable as a reduced-potency control in Gram-positive antibacterial screening assays or as a scaffold for SAR studies aimed at restoring or improving antimicrobial activity through structural optimization. This application is grounded in the direct head-to-head MIC comparison documented in Section 3, Evidence Item 1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chrysomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.